molecular formula C10H14N2O B1397970 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone CAS No. 1252607-48-9

4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone

Cat. No. B1397970
CAS RN: 1252607-48-9
M. Wt: 178.23 g/mol
InChI Key: YECXIAXNZCMOND-UHFFFAOYSA-N
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Description

“4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone” is a chemical compound with the CAS Number: 1252607-48-9 . It has a molecular weight of 178.23 and its molecular formula is C10H14N2O . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2O/c1-8-6-11-12(7-8)9-2-4-10(13)5-3-9/h6-7,9H,2-5H2,1H3 . This indicates that the compound contains a cyclohexanone ring with a 4-methyl-1H-pyrazol-1-yl group attached .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry, room temperature environment .

Scientific Research Applications

Crystal Structure Analysis

  • The compound's structure has been analyzed in crystallography studies, revealing details about its conformation and molecular interactions. For instance, research by Asiri et al. (2011) examined a related compound, highlighting the importance of such structures in understanding molecular properties (Asiri, Faidallah, & Ng, 2011).

Chemical Synthesis and Reactions

  • The compound is involved in various chemical reactions, showcasing its utility in synthetic chemistry. Zhou et al. (2017) demonstrated an alternative synthesis method for 4-(heteroaryl)cyclohexanones, which includes the targeted compound, using a palladium-catalyzed process (Zhou et al., 2017).
  • Another study by Hote and Lokhande (2014) involved the synthesis of novel compounds using a base similar to 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone, indicating its relevance in creating new chemical entities (Hote & Lokhande, 2014).

Medicinal Chemistry

  • The compound and its derivatives have been explored in the field of medicinal chemistry. For example, Ferroni et al. (1989) studied derivatives of a similar compound for their potential in inhibiting blood platelet aggregation, an important aspect in cardiovascular research (Ferroni et al., 1989).

Material Science and Catalysis

  • In material science, these compounds have been used in the synthesis and structural characterisation of metal complexes. Choi et al. (2015) reported on the synthesis of Co(II) complexes containing derivatives of the compound, indicating its role in catalysis and material science (Choi et al., 2015).

Molecular Interaction Studies

  • Studies have also focused on the interactions of this compound's derivatives in various chemical environments. Research by Li et al. (2015) on co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, similar to this compound, highlights its importance in understanding molecular interactions and luminescence (Li et al., 2015).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for “4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone” are not available in the retrieved data, research into pyrazole derivatives is ongoing due to their potential therapeutic applications . Further studies could focus on exploring the biological activities of this compound and its derivatives.

properties

IUPAC Name

4-(4-methylpyrazol-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-6-11-12(7-8)9-2-4-10(13)5-3-9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECXIAXNZCMOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone
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4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone
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4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone
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4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone
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